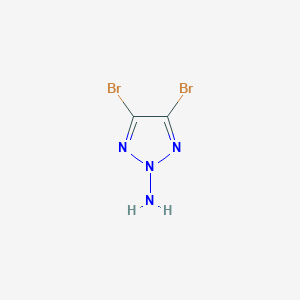

4,5-Dibromo-2H-1,2,3-triazol-2-amine

Description

4,5-Dibromo-2H-1,2,3-triazol-2-amine is a brominated triazole derivative featuring an amine group at the 2-position and bromine atoms at the 4- and 5-positions of the triazole ring. Its molecular formula is C₂H₂Br₂N₄, with a molecular weight of 273.88 g/mol. This compound is notable for its role as a precursor in organic synthesis, particularly in N2-arylation reactions to construct heterocyclic frameworks like 2-(2H-1,2,3-triazol-2-yl)benzoic acids . The bromine substituents enhance electrophilicity, facilitating cross-coupling reactions, while the amine group contributes to hydrogen-bonding interactions, influencing crystallinity and solubility.

Properties

Molecular Formula |

C2H2Br2N4 |

|---|---|

Molecular Weight |

241.87 g/mol |

IUPAC Name |

4,5-dibromotriazol-2-amine |

InChI |

InChI=1S/C2H2Br2N4/c3-1-2(4)7-8(5)6-1/h5H2 |

InChI Key |

TVGNJDJZMJCLOX-UHFFFAOYSA-N |

Canonical SMILES |

C1(=NN(N=C1Br)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibromo-2H-1,2,3-triazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the cyclization of diaminomaleonitrile with bromine. This reaction proceeds under mild conditions and yields the desired triazole compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of bromine as a reagent is common, and the reaction is typically carried out in a solvent such as acetonitrile or dichloromethane.

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-2H-1,2,3-triazol-2-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Cycloaddition Reactions: It can participate in 1,3-dipolar cycloaddition reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. These reactions are typically carried out in polar solvents like DMF or DMSO.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used.

Cycloaddition Reactions: These reactions often require catalysts such as copper or palladium and are carried out under mild conditions.

Major Products Formed

Substitution Reactions: Products include various substituted triazoles with different functional groups.

Oxidation and Reduction: Products include oxidized or reduced forms of the triazole ring.

Cycloaddition Reactions: Products include complex heterocyclic compounds with potential biological activity.

Scientific Research Applications

There appears to be no direct information available regarding the applications of the specific compound "4,5-Dibromo-2H-1,2,3-triazol-2-amine" from the provided search results. However, the search results do provide information on the applications of related compounds, such as 4,5-disubstituted 1,2,3-triazoles and 4,5-Dibromo-1H-1,2,3-triazole, which can be used to infer potential applications.

1,2,3-Triazole Derivatives: Overview

1,2,3-Triazoles are a class of heterocyclic organic compounds that have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and versatile synthetic accessibility . These compounds are characterized by a five-membered ring containing three nitrogen atoms and are known for their stability and ability to participate in various interactions, such as electrostatic interactions, hydrogen bonding, and Van der Waals forces.

4,5-Disubstituted 1,2,3-Triazoles

- IDO1 Inhibitors: 4,5-disubstituted 1,2,3-triazoles have been identified as potent inhibitors of the IDO1 enzyme, which is involved in immunosuppression and cancer progression . These compounds have demonstrated strong IDO1 inhibitory activities in cells and have shown antitumor efficacy in animal models .

- Immunotherapeutic Applications: Due to their ability to regulate IDO1 enzyme activity, 4,5-disubstituted 1,2,3-triazoles hold potential for immunotherapeutic applications in cancer treatment .

4,5-Dibromo-1H-1,2,3-triazole

-

Biological Activity: 4,5-Dibromo-1H-1,2,3-triazole exhibits a range of pharmacological effects, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.

- Antibacterial Activity: It has shown antibacterial properties against various bacterial strains, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).

- Synthetic intermediate: 4,5-Dibromo-1H-1,2,3-triazole can be used as a synthetic intermediate for তৈরিing N2-aryl triazoles .

Potential Applications

Based on the documented applications of related compounds, "this compound" may have potential applications in the following areas:

- Medicinal Chemistry: As a derivative of 1,2,3-triazole, this compound may exhibit various biological activities, such as antibacterial, antifungal, anti-inflammatory, and anticancer properties. It could also be explored as a scaffold for developing inhibitors of specific enzymes or receptors .

- 材料科学: The compound's unique chemical structure and properties may make it useful in the design and synthesis of new materials with specific electronic or optical properties.

- Chemical Synthesis: The bromine substituents on the triazole ring could serve as reactive handles for further functionalization and diversification of the molecule, making it a valuable building block in chemical synthesis .

Methods for Preparation

Several methods exist for the preparation of triazole derivatives, including:

- Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions are commonly used to form the triazole ring .

- 环闭合反应: Ring closure reactions involving nitrosonium ions or hydrazine hydrate can also be employed to synthesize triazole-fused systems .

- 金属催化反应: Palladium-catalyzed intramolecular cyclization of triazoles has been used to synthesize triazoloquinoxalinones .

Mechanism of Action

The mechanism of action of 4,5-Dibromo-2H-1,2,3-triazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes, leading to cell death.

Comparison with Similar Compounds

4,5-Dinitro-2H-1,2,3-triazol-2-amine

- Structure : Nitro groups at positions 4 and 5, amine at position 2.

- Molecular formula : C₂H₂N₆O₄ (MW: 174.08 g/mol).

- Key Differences :

- Electronic Effects : Nitro groups are strong electron-withdrawing substituents, significantly reducing electron density on the triazole ring compared to bromine. This alters reactivity in electrophilic substitutions or cycloadditions.

- Applications : Nitro derivatives are often explored for energetic materials due to their high density and exothermic decomposition, unlike brominated analogs, which are more suited for synthetic intermediates .

- Synthesis : Typically via nitration of triazole precursors, whereas brominated analogs are synthesized via halogenation or direct substitution .

4,5-Dibromo-1H-1,2,3-triazol-1-amine

- Structure : Amine at position 1 (vs. 2 in the target compound), bromine at 4 and 3.

- Key Differences :

- Regiochemistry : The 1-amine tautomer lacks conjugation between the amine and triazole ring, reducing resonance stabilization. This impacts acidity (pKa) and hydrogen-bonding capacity.

- Reactivity : The 1-amine isomer is less reactive in N2-arylation reactions due to steric hindrance and electronic effects, making the 2-amine derivative more versatile in synthesis .

Methyl 2-(4,5-Dibromo-2H-1,2,3-triazol-2-yl)-2-methylpropanoate

- Structure : Ester-functionalized derivative of the target compound.

- Key Differences :

- Functional Groups : The ester group introduces lipophilicity, altering solubility and enabling applications in medicinal chemistry (e.g., prodrug design).

- Synthetic Utility : Demonstrates the adaptability of 4,5-dibromo-2H-1,2,3-triazol-2-amine as a building block for complex molecules via esterification or alkylation .

Comparative Data Table

Biological Activity

4,5-Dibromo-2H-1,2,3-triazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and applications in various fields.

This compound is characterized by its unique triazole structure which contributes to its reactivity and biological interactions. The molecular formula is , with a molecular weight of 249.86 g/mol. The compound features bromine substituents at the 4 and 5 positions of the triazole ring, which can facilitate further chemical modifications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study evaluating its efficacy against various bacterial strains demonstrated that the compound has significant inhibitory effects on the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values reported ranged from 16 to 64 μg/mL depending on the bacterial strain tested .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| E. coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

The mechanism of action appears to involve disruption of cellular processes essential for bacterial survival, although specific pathways remain to be fully elucidated.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, in vitro assays revealed that treatment with varying concentrations of the compound led to a dose-dependent increase in apoptotic cells in human breast cancer cell lines .

Synthesis Methods

The synthesis of this compound typically involves a multi-step process starting from commercially available precursors. One common method includes:

- Formation of Triazole Ring : The reaction of appropriate azides with alkyne derivatives under copper-catalyzed conditions.

- Bromination : Subsequent bromination using N-bromosuccinimide (NBS) or similar reagents to introduce bromine at the 4 and 5 positions.

This synthetic route allows for the generation of derivatives with varied biological activities by modifying substituents on the triazole ring.

Case Study 1: Antimicrobial Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of several triazole derivatives including this compound. The study utilized both agar diffusion and broth microdilution methods to assess antibacterial activity against clinical isolates. Results indicated that the compound was particularly effective against Staphylococcus aureus, with an MIC significantly lower than that of standard antibiotics .

Case Study 2: Anticancer Mechanisms

Another pivotal study focused on the anticancer mechanisms of triazole derivatives. The research highlighted that treatment with this compound resulted in increased levels of reactive oxygen species (ROS) within cancer cells leading to oxidative stress and subsequent cell death. This finding underscores the potential for this compound as a lead structure for developing new anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.